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Introduction
Ranbezolid (also known as RBx 7644) is a synthetic antibacterial agent belonging to the

oxazolidinone class.[1][2][3] This class of antibiotics is significant for its activity against a wide

range of Gram-positive pathogens, including multidrug-resistant strains that pose a

considerable threat in clinical settings.[4][5] Ranbezolid, developed by Ranbaxy Laboratories,

has demonstrated a potent and broad spectrum of activity, including efficacy against anaerobic

bacteria and Mycobacterium tuberculosis.[4] Its mechanism of action, like other oxazolidinones,

involves the inhibition of bacterial protein synthesis, a pathway distinct from many other

antibiotic classes.[4][6] This guide provides a comprehensive overview of the chemical

structure, physicochemical properties, mechanism of action, antibacterial spectrum, and

available experimental data for Ranbezolid.

Chemical Structure and Properties
Ranbezolid is a complex organic molecule with a core oxazolidinone structure. Its chemical

identity and properties are summarized below.
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Identifier Value

IUPAC Name

N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-

furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-

oxazolidin-5-yl]methyl}acetamide[1][7]

CAS Number 392659-38-0 (free base)[1][7]

Chemical Formula C21H24FN5O6[1][7]

Molecular Weight 461.45 g/mol [1][7]

SMILES
CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(N3CCN(

Cc4oc(cc4)--INVALID-LINK--[O-])CC3)c(F)c2[1]

InChI

InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-

13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-

6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-

5,10,17H,6-9,11-13H2,1H3,

(H,23,28)/t17-/m0/s1[1]
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Property Value

Melting Point
136 °C (free base), 207–209 °C (hydrochloride

salt)

XLogP 1.52[2]

Hydrogen Bond Donors 1[2]

Hydrogen Bond Acceptors 7[2]

Rotatable Bonds 8[2]

Topological Polar Surface Area 121.4 Å²[2]

Boiling Point Data not publicly available

Solubility

Specific quantitative data not publicly available;

oxazolidinones generally exhibit moderate

polarity and may have pH-dependent aqueous

solubility.[8]

pKa Data not publicly available

Mechanism of Action
Ranbezolid's primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10]

This occurs through a specific interaction with the bacterial ribosome, which distinguishes it

from other protein synthesis inhibitors.

Primary Target: Bacterial Ribosome
As an oxazolidinone, Ranbezolid targets the 50S subunit of the bacterial ribosome.[9][10] It

binds to the 23S rRNA at the peptidyl transferase center (PTC), a critical site for peptide bond

formation.[9][11][12] This binding event interferes with the formation of the initiation complex,

which is a crucial first step in protein synthesis.[9][13] Specifically, Ranbezolid prevents the

proper positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby halting the

translation process before it can begin.[4][9] Molecular modeling studies have indicated that the

nitrofuran ring of Ranbezolid extends towards nucleotides C2507, G2583, and U2584 of the

23S rRNA, with the nitro group forming a hydrogen bond with the base of G2583.[1][9]
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Caption: Ranbezolid's inhibition of bacterial protein synthesis initiation.

Secondary Mechanisms and Other Effects
In addition to its primary target, Ranbezolid has been observed to have other effects:

Cell Wall and Lipid Synthesis Inhibition: In studies with Staphylococcus epidermidis and

Bacteroides fragilis, Ranbezolid showed inhibitory effects on cell wall and lipid synthesis.[9]

[14] This suggests a potential multi-target activity that could contribute to its bactericidal

effect against certain pathogens.[9][14]
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Monoamine Oxidase-A (MAO-A) Inhibition: Ranbezolid is a competitive inhibitor of MAO-A.

[1][3] This is a known class effect of oxazolidinones and requires consideration in drug

development due to potential drug-drug interactions.

Antibacterial Spectrum
Ranbezolid exhibits potent activity against a broad range of bacteria, a feature that makes it a

compound of significant interest.

Gram-Positive Aerobes
It is highly effective against Gram-positive bacteria, including strains resistant to other

antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA).[2][9]

Anaerobic Bacteria
A notable characteristic of Ranbezolid is its excellent in vitro activity against both Gram-

positive and Gram-negative anaerobic bacteria.[7][9][15] This represents an advantage over

some other oxazolidinones, like linezolid, which are less active against Gram-negative

anaerobes.[15] A time-kill kinetics study demonstrated that Ranbezolid has a concentration-

dependent bactericidal effect against anaerobes.[14]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Ranbezolid
compared to Linezolid for a range of anaerobic bacteria.
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Organism
(Number of
Strains)

Ranbezolid
MIC50 (µg/mL)

Ranbezolid
MIC90 (µg/mL)

Linezolid
MIC50 (µg/mL)

Linezolid
MIC90 (µg/mL)

All Anaerobes

(306)
0.03 0.5 2 4

Bacteroides

fragilis group

(120)

0.03 0.5 2 4

Prevotella/Porph

yromonas (58)
0.03 0.25 1 4

Fusobacterium

spp. (30)
0.06 1.0 0.5 1

Gram-positive

cocci (44)
0.03 0.06 1 2

Clostridium spp.

(30)
≤0.008 0.03 1 4

Gram-positive

non-

sporeforming

rods (24)

0.5 4.0 1 2

(Data sourced

from Ednie et al.,

2003)[7][15]

Mycobacterium tuberculosis
Ranbezolid has shown significant in vitro activity against Mycobacterium tuberculosis,

including multidrug-resistant (MDR) strains.[16] In studies using infected murine macrophages,

Ranbezolid (RBx 7644) demonstrated activity against intracellular bacteria.[16]
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M. tuberculosis Strains
Ranbezolid (RBx 7644)
MIC50 (mg/L)

Ranbezolid (RBx 7644)
MIC90 (mg/L)

Sensitive 8 16

MDR 8 16

(Data sourced from Singhal et

al., 2005)[16]

Anti-Biofilm Activity
Ranbezolid has demonstrated the ability to inhibit the formation of staphylococcal biofilms.[17]

Studies have shown that it has significant activity against the adhesion of S. epidermidis and S.

aureus to plastic surfaces, suggesting its potential in treating device-related infections.[17]

Furthermore, it has been shown to be capable of completely eradicating established MRSA

biofilms at clinically relevant concentrations.[18]

Experimental Protocols
The following sections outline the methodologies used in key in vitro studies of Ranbezolid.

Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of anaerobic bacteria to Ranbezolid was determined using the agar

dilution method according to NCCLS (now CLSI) methodology.[15]

Media: Brucella laked blood agar plates were used.

Inoculum: An inoculum of 10^5 CFU per spot was applied to the agar surface.

Incubation: Plates were incubated for 48 hours in an anaerobic chamber.

Controls: Standard quality control strains were included in each run to ensure the accuracy

of the results.

Time-Kill Kinetics Assay
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Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of

Ranbezolid against S. aureus and S. epidermidis.[19]

Start:
Bacterial Culture

(Logarithmic Phase)

Inoculate into Broth
with Ranbezolid

(e.g., 1x, 2x, 4x MIC)

Incubate at 37°C

Collect Aliquots at
Time Points

(0, 2, 4, 8, 24h)

Perform Serial
Dilutions

Plate Dilutions
on Agar

Incubate Plates
(e.g., 24h at 37°C)

Count Colonies (CFU/mL)

Plot log10 CFU/mL
vs. Time

Determine Bactericidal
(≥3-log10 reduction)

or Bacteriostatic Activity
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Caption: Generalized workflow for a time-kill kinetics assay.

Procedure: Cultures of the test organisms were exposed to various concentrations of

Ranbezolid (e.g., ranging from 0.25 to 16 µg/ml).[19]

Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24, and 30 hours),

serially diluted, and plated to determine the viable count (log10 CFU/mL).[19]

Endpoint: Bactericidal activity was defined as a ≥3 log10 reduction in CFU/mL (99.9% killing)

from the initial inoculum.[19]

Macromolecular Synthesis Inhibition Assay
The effect of Ranbezolid on the synthesis of DNA, RNA, protein, cell wall, and lipids was

determined by measuring the incorporation of specific radiolabeled precursors.[9][19]

Precursors: Radiolabeled compounds such as [3H]thymidine (DNA), [3H]uridine (RNA),

[14C]isoleucine (protein), [3H]N-acetylglucosamine (cell wall), and [14C]acetate (lipids) were

used.[19]

Procedure: Bacterial cultures were incubated with the radiolabeled precursors in the

presence and absence of Ranbezolid at its MIC.

Measurement: The amount of incorporated radioactivity into macromolecules was measured

over time (e.g., at 5, 20, 40, and 60 minutes).

Analysis: The percentage of inhibition of synthesis for each macromolecule was calculated

by comparing the treated samples to the untreated controls.

Synthesis Overview
The synthesis of Ranbezolid involves a multi-step process. A key part of the synthesis is the

reductive alkylation of a piperazinyl oxazolidinone derivative with 5-nitro-2-furfural.

A general synthetic scheme is as follows:
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**(S)-N-[[3-[3-Fluoro-4-(N-4-tert-butoxycarbonyl-piperazin-1-yl)phenyl]-2-oxo-5-oxazolidinyl]-

methyl]acetamide is dissolved in dichloromethane and cooled.

Trifluoroacetic acid is added for deprotection of the piperazine.

The resulting intermediate is then reacted with 5-nitro-2-furaldehyde in the presence of a

reducing agent, sodium triacetoxyborohydride, in tetrahydrofuran.

The crude product is purified by column chromatography to yield the Ranbezolid free base.

The free base can then be converted to its hydrochloride salt by treatment with ethanolic

HCl.

Conclusion
Ranbezolid is a potent oxazolidinone antibiotic with a compelling profile for researchers and

drug developers. Its broad spectrum of activity, which includes clinically challenging pathogens

like MRSA, anaerobic bacteria, and M. tuberculosis, makes it a valuable subject of study. The

primary mechanism of inhibiting bacterial protein synthesis at the initiation stage,

supplemented by potential secondary effects on cell wall and lipid synthesis, provides a strong

basis for its efficacy. While some physicochemical properties and detailed experimental

protocols are not widely available in public literature, the existing data clearly establish

Ranbezolid as a significant compound within its class, warranting further investigation and

consideration in the development of new antibacterial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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